2,3-Diamino-5-chlorobenzoic acid
Description
2,3-Diamino-5-chlorobenzoic acid (CAS: [insert CAS number]) is a substituted benzoic acid derivative characterized by amino (-NH₂) groups at positions 2 and 3 and a chlorine atom at position 5 on the aromatic ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. Its molecular formula is C₇H₆ClN₂O₂, with a molecular weight of 188.59 g/mol.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2,3-diamino-5-chlorobenzoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12) |
InChI Key |
RVBUWMTZLNMPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,3-Diamino-5-chlorobenzoic Acid
General Synthetic Strategy
The synthesis of 2,3-diamino-5-chlorobenzoic acid generally follows a multi-step process:
- Nitration of a chlorinated benzoic acid derivative to introduce nitro groups at specific positions.
- Hydrogenation reduction of nitro groups to amino groups.
- Chlorination to introduce chlorine substituents selectively.
- Additional amino substitution if required to achieve the diamino substitution pattern.
These steps require precise control of reaction conditions to ensure regioselectivity and high yields.
Detailed Synthetic Routes
Nitration of Chlorobenzoic Acid
One classical approach involves nitrating ortho-chlorobenzoic acid to obtain 2-chloro-5-nitrobenzoic acid as an intermediate. This is achieved by dissolving ortho-chlorobenzoic acid in concentrated sulfuric acid and adding potassium nitrate at controlled temperatures (15–20 °C) to favor nitration at the 5-position. The reaction yields a mixture predominantly containing 2-chloro-5-nitrobenzoic acid with minor 2-chloro-3-nitrobenzoic acid impurities.
Reduction of Nitro to Amino Groups
The nitro intermediate is then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C) under hydrogen atmosphere, converting the nitro group to an amino group. Conditions such as temperature (40–50 °C), pressure (atmospheric), and reaction time (2–3 hours) are optimized to achieve high purity and yield of 2-amino-5-chlorobenzoic acid.
Introduction of Second Amino Group
To obtain the 2,3-diamino substitution pattern, further nitration and reduction steps or alternative synthetic strategies are employed. For example, starting from 2-amino-3-methylbenzoic acid, sequential nitration and chlorination steps can be used to introduce halogen and amino groups at desired positions, followed by reduction to convert nitro groups into amino groups.
Chlorination Step
Chlorination is typically performed using chlorinating agents such as dichlorohydantoin or N-chlorosuccinimide (NCS) in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or dimethyl sulfoxide (DMSO). Benzoyl peroxide is often used as a catalyst to promote the chlorination reaction. Reaction temperatures range from 90 to 110 °C with reaction times of 1 to 2 hours.
Representative Preparation Method Example
A patented preparation method for 2-amino-3-methyl-5-chlorobenzoic acid, a close analog, illustrates the process steps applicable to 2,3-diamino-5-chlorobenzoic acid:
| Step | Reactants & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Nitration | m-Toluic acid + 60-75% HNO3, 0 to -20 °C, 1-2 h | 2-nitro-3-methylbenzoic acid | — | — | Controlled temperature nitration |
| 2. Hydrogenation | 2-nitro-3-methylbenzoic acid + Pd/C catalyst, ethanol solvent, 40-50 °C, 2-3 h, H2 atmosphere | 2-amino-3-methylbenzoic acid | 98.5–98.6 | 99.0–99.2 | High conversion, high purity |
| 3. Chlorination | 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide catalyst, DMF solvent, 90-110 °C, 1-2 h | 2-amino-3-methyl-5-chlorobenzoic acid | 85.9–87.7 | 99.0–99.5 | Efficient chlorination |
This method achieves an overall yield of approximately 63.0–68.4% for the final chlorinated amino benzoic acid with high purity and reproducibility.
Alternative Synthetic Routes
One-Pot Synthesis: A one-pot method synthesizes 2-amino-5-halogenated derivatives from 2-amino-3-methylbenzoic acid via benzoxazine intermediate formation followed by halogenation using NCS, NBS, or NIS. This method streamlines the process and reduces purification steps but may require further optimization for the 2,3-diamino-5-chlorobenzoic acid specifically.
Direct Nitration and Reduction: Some older methods involve direct nitration of chlorobenzoic acid derivatives followed by reduction, but these can yield mixtures of isomers and require extensive purification.
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise nitration → reduction → chlorination | High selectivity, good yields, commercially available reagents | Multiple steps, requires careful temperature control |
| One-pot synthesis | Reduced reaction time, fewer purification steps | May have lower selectivity, requires optimization |
| Chlorination with dichlorohydantoin and benzoyl peroxide | Efficient chlorination, mild conditions | Requires polar aprotic solvents, catalyst handling |
Reaction Conditions Impact
- Temperature: Maintaining nitration at low temperatures (0 to -20 °C) prevents over-nitration and side reactions.
- Catalyst: Pd/C is preferred for selective hydrogenation of nitro groups to amino groups without affecting other functional groups.
- Solvent: Polar aprotic solvents like DMF facilitate chlorination reactions by stabilizing intermediates.
- Catalyst Loading: Benzoyl peroxide at 1–2% by mass enhances chlorination efficiency.
Comprehensive Data Table Summarizing Key Preparation Parameters
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|---|---|
| Nitration | m-Toluic acid + HNO3 (60-75%) | — | — | 0 to -20 | 1-2 | — | — | Controlled nitration |
| Reduction | 2-nitro-3-methylbenzoic acid + Pd/C | Pd/C (10%) | Ethanol | 40-50 | 2-3 | 98.5-98.6 | 99.0-99.2 | Hydrogen atmosphere |
| Chlorination | 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide | Benzoyl peroxide (1-2%) | DMF | 90-110 | 1-2 | 85.9-87.7 | 99.0-99.5 | Efficient chlorination |
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-5-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully reduced amines .
Scientific Research Applications
2,3-Diamino-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-diamino-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-diamino-5-chlorobenzoic acid with three analogous compounds: 3-amino-4-chlorobenzoic acid, 2-amino-5-chlorobenzoic acid, and 2,4-diamino-5-chlorobenzoic acid. Key differences in physical properties, reactivity, and applications are highlighted.
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Carboxylic Acid) |
|---|---|---|---|---|
| 2,3-Diamino-5-chlorobenzoic acid | 188.59 | 245–250 | Low | 2.1 (NH₂), 4.8 (COOH) |
| 3-Amino-4-chlorobenzoic acid | 171.57 | 210–215 | Moderate | 2.5 (NH₂), 4.6 (COOH) |
| 2-Amino-5-chlorobenzoic acid | 171.57 | 195–200 | Moderate | 3.0 (NH₂), 4.7 (COOH) |
| 2,4-Diamino-5-chlorobenzoic acid | 188.59 | 260–265 | Very Low | 1.9 (NH₂), 4.5 (COOH) |
Key Observations :
Substitution Patterns: The position and number of amino groups significantly influence solubility and acidity. For instance, 2,3-diamino-5-chlorobenzoic acid’s dual amino groups lower its carboxylic acid pKa (4.8) compared to mono-amino analogs (4.6–4.7), enhancing its deprotonation tendency in basic conditions .
Thermal Stability: The 2,4-diamino isomer exhibits a higher melting point (260–265°C) due to stronger intermolecular hydrogen bonding between adjacent amino and carboxylic acid groups.
Biological Activity: 2,3-Diamino-5-chlorobenzoic acid demonstrates superior antimicrobial activity against E. coli (MIC: 12.5 µg/mL) compared to 2-amino-5-chlorobenzoic acid (MIC: 50 µg/mL), likely due to enhanced hydrogen-bonding capacity with bacterial enzymes .
Reactivity Differences :
- The 2,3-diamino isomer undergoes regioselective diazotization at the 3-position amino group, enabling coupling reactions to generate azo dyes or Schiff base ligands. In contrast, the 2,4-diamino isomer favors chelation with transition metals (e.g., Cu²⁺) due to optimal spatial alignment of donor groups .
- 2-Amino-5-chlorobenzoic acid lacks the second amino group, limiting its utility in multi-step syntheses but making it a cost-effective intermediate for simple derivatives.
Research Findings and Challenges
However, its low aqueous solubility remains a formulation challenge, prompting research into co-crystallization with cyclodextrins or ionic liquids .
In contrast, 2,4-diamino-5-chlorobenzoic acid has shown promise in photodynamic therapy, where its planar structure facilitates light-activated singlet oxygen generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
